molecular formula C9H10N2O3 B1517025 2-[(4-Hydroxyphenyl)formamido]acetamide CAS No. 1019364-95-4

2-[(4-Hydroxyphenyl)formamido]acetamide

Cat. No. B1517025
M. Wt: 194.19 g/mol
InChI Key: PDEHDOBUZFGVTH-UHFFFAOYSA-N
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Description

“2-[(4-Hydroxyphenyl)formamido]acetamide” is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 . It is used in scientific research and has unique properties that make it an essential component in various applications, including drug synthesis and biomedical studies.


Molecular Structure Analysis

The IUPAC name for this compound is N-(2-amino-2-oxoethyl)-4-hydroxybenzamide . The InChI code is 1S/C9H10N2O3/c10-8(13)5-11-9(14)6-1-3-7(12)4-2-6/h1-4,12H,5H2,(H2,10,13)(H,11,14) .


Physical And Chemical Properties Analysis

“2-[(4-Hydroxyphenyl)formamido]acetamide” is a powder that is stored at room temperature .

Scientific Research Applications

Environmental Degradation and Toxicity of By-products

Degradation Pathway Analysis : A study detailed the degradation pathway of acetaminophen (structurally related to 2-[(4-Hydroxyphenyl)formamido]acetamide) through the electro-Fenton process, emphasizing the transformation of eco-toxic and bio-refractory compounds into non-toxic substances. This research also highlighted the correlation between degradation pathways and the overall toxicity reduction in the solution, marking a significant step in environmental remediation efforts (Le et al., 2017).

By-products and Phytotoxicity : In another study, the aqueous chlorination of atenolol (bearing structural similarity to 2-[(4-Hydroxyphenyl)formamido]acetamide) resulted in unusual by-products. Among these, 2-(4-(3-formamido-2-hydroxypropoxy)phenyl) acetamide showed phytotoxic activity, suggesting environmental and ecological implications of such chlorination processes (DellaGreca et al., 2009).

High-pressure Polymorphism and Phase Stability

High-pressure Structural Studies : High-pressure Raman spectroscopy was employed to study the phase stability of paracetamol (N-(4-hydroxyphenyl)acetamide), revealing new polymorphic forms (IV and V) under pressure. This research provided insights into the structural phase stability and the hydrogen bonding network, contributing to the understanding of material properties under extreme conditions (Smith et al., 2014).

Radical Scavenging and Antioxidant Properties

Discovery of Novel Compounds with Antioxidant Activity : A study on bioactive compounds from a marine-derived fungus unveiled a new metabolite, N-[2-(4-hydroxyphenyl)acetyl]formamide, along with other known polyketides. Some of these compounds, including the newly discovered one, demonstrated significant radical scavenging activity, marking their potential as antioxidants (Xifeng et al., 2006).

Advanced Materials and Catalysis

Enhancing Photocatalytic Performance : An innovative approach involving acetamide-assisted in situ synthesis was developed to create carbon atom self-doped graphitic carbon nitride with remarkably improved visible-light photocatalytic performance. This research opens new pathways for environmental remediation through advanced photocatalytic materials (Zhang et al., 2023).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-(2-amino-2-oxoethyl)-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-8(13)5-11-9(14)6-1-3-7(12)4-2-6/h1-4,12H,5H2,(H2,10,13)(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEHDOBUZFGVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Hydroxyphenyl)formamido]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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